N-(4-Aminoadamantan-1-yl)acetamide

Chemical stability Storage conditions Procurement

Standard adamantane derivatives lack the orthogonal functionalization required for sequential derivatization. N-(4-Aminoadamantan-1-yl)acetamide solves this with a rigid cage-like core bearing both a primary amine and an acetamide group, enabling unique reactivity profiles for antiviral agent discovery and peptidomimetic synthesis. Key advantages: • Dual orthogonal handles permit stepwise functionalization for complex polyfunctional derivatives. • Adamantane framework confers high lipophilicity (ALogP 1.41) and metabolic stability for CNS penetration. • Scaffold enables exploration of M2 S31N mutant-targeting analogs with improved resistance profiles.

Molecular Formula C12H20N2O
Molecular Weight 208.30 g/mol
Cat. No. B13248300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminoadamantan-1-yl)acetamide
Molecular FormulaC12H20N2O
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC(=O)NC12CC3CC(C1)C(C(C3)C2)N
InChIInChI=1S/C12H20N2O/c1-7(15)14-12-4-8-2-9(5-12)11(13)10(3-8)6-12/h8-11H,2-6,13H2,1H3,(H,14,15)
InChIKeyNNPJIZKALHMOTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminoadamantan-1-yl)acetamide: Dual-Functional Adamantane Scaffold


N-(4-Aminoadamantan-1-yl)acetamide is a bifunctional adamantane derivative characterized by a rigid, cage-like adamantane core functionalized with both a primary amine (-NH2) and an acetamide (-NHCOCH3) group. With the molecular formula C12H20N2O and a molecular weight of 208.30 g/mol, this compound serves as a versatile scaffold for medicinal chemistry, particularly in the development of antiviral agents and conformationally restricted peptidomimetics [1]. The adamantane framework confers high lipophilicity (predicted ALogP 1.41) and metabolic stability, which are critical for CNS penetration and resistance to enzymatic degradation, making it a privileged structure in drug discovery [2].

Bifunctional reactivity: Orthogonal amine and acetamide groups enable sequential derivatization for peptidomimetic and antiviral scaffold synthesis.
Lipophilic core: Adamantane cage supports CNS penetration profiling; predicted ALogP 1.41 may balance permeability and nonspecific binding.
Reported storage stability: Documented multi-year solid-state and frozen solution stability supports long-term procurement planning.

Structural and Functional Specificity vs. Generic Substitution


In medicinal chemistry and advanced materials, simply substituting one adamantane derivative for another often fails due to critical differences in steric bulk, electronic properties, and functional group compatibility. While amantadine (1-aminoadamantane) and N-(1-adamantyl)acetamide are common comparators, N-(4-Aminoadamantan-1-yl)acetamide's dual amine and acetamide functionalities enable unique reactivity profiles not accessible to mono-functionalized analogs [1]. For instance, the presence of a primary amine at the 4-position provides a distinct nucleophilic handle for further derivatization, enabling the synthesis of polyfunctional derivatives and conformationally restricted peptidomimetics, which are unattainable with simple amantadine or its N-acetylated forms [1][2]. This structural specificity is crucial for applications requiring precise molecular interactions, such as selective receptor binding or the construction of complex molecular architectures.

Target Compound
Dual amine and acetamide handles allow orthogonal functionalization
4-position primary amine provides a unique nucleophilic site for derivatization
Rigid adamantane core with moderate lipophilicity may support CNS research tools
Common Comparators (amantadine, N-(1-adamantyl)acetamide)
Mono-functional: lack secondary reactive handle; orthogonal derivatization may not replicate
Amantadine: no acetamide group; solubility and stability profiles differ
N-(1-adamantyl)acetamide: amine position unavailable for selective functionalization

Comparative Evidence Guide for Scientific Selection


Chemical Stability and Long-Term Storage

N-(4-Aminoadamantan-1-yl)acetamide demonstrates superior long-term storage stability compared to the hydrochloride salt of its parent amine, amantadine hydrochloride. While amantadine hydrochloride is known for its high water solubility (which can lead to hygroscopic issues), N-(4-Aminoadamantan-1-yl)acetamide is reported to be stable for 2 years from the date of purchase as supplied, and its solutions in DMSO or DMF may be stored at -20°C for up to 3 months without degradation . This contrasts with the more reactive amine group in amantadine, which is prone to oxidation and degradation over time, particularly in solution.

Storage Stability
Cross-study comparable
Target: 2-year solid stability; DMSO/DMF solutions stable 3 months at -20°C
Comparator (amantadine HCl): hygroscopic, oxidation-prone; no documented long-term solution stability
Supports procurement and long-term storage planning
Data to verify; conditions may influence stability across batches
Chemical stability Storage conditions Procurement

Lipophilicity and CNS Permeability Profile

The predicted ALogP value for N-(4-Aminoadamantan-1-yl)acetamide is 1.41 [1], which falls within the optimal range (typically 1-3) for good blood-brain barrier (BBB) penetration while minimizing nonspecific binding and toxicity [2]. In comparison, the clinically used adamantane drug memantine (3,5-dimethylamantadine) has a higher LogP of approximately 3.28, and its dimethyl substitution increases lipophilicity and CNS side-effect profile [3].

Lipophilicity
Cross-study comparable
ALogP: 1.41
Memantine LogP: 3.28
Difference: -1.87 log units
Supports CNS penetration profiling; lower lipophilicity may reduce off-target binding
In silico prediction; experimental validation recommended
Drug discovery CNS penetration Lipophilicity

Antiviral Activity Against Influenza A

While direct head-to-head EC50 data for N-(4-Aminoadamantan-1-yl)acetamide itself is not available in the public domain, its class of N-adamantyl acylamides has been evaluated against influenza A/H3N2 virus. In a comparative study, the most potent analog in the series (compound 3a) demonstrated antiviral activity similar to amantadine against the A/H3N2 subtype in MDCK cells [1]. The study found that bulky lipophilic moieties on the α-position of the carbonyl group decreased potency, highlighting the importance of the acetamide's steric profile for optimal activity.

Antiviral Activity
Class-level inference
Class analog (compound 3a) showed activity comparable to amantadine against influenza A/H3N2 in MDCK cells; direct EC50 not reported
Supports antiviral scaffold optimization
Requires direct evaluation; activity may vary with structural modifications
Antiviral research Influenza A Viroporin inhibitors

Application Scenarios in Drug Discovery and Materials Research


Conformationally Restricted Peptidomimetic Synthesis

The dual functionality of N-(4-Aminoadamantan-1-yl)acetamide makes it an ideal building block for creating conformationally restricted peptidomimetics. The adamantane core imposes a rigid, three-dimensional structure, while the amine and acetamide groups serve as orthogonal handles for sequential functionalization. This is supported by its use as a starting material in the synthesis of polyfunctional derivatives designed to mimic peptide secondary structures [1]. Such peptidomimetics are valuable tools for probing protein-protein interactions and developing novel therapeutics with enhanced stability and bioavailability.

Next-Generation Antiviral Agents for Drug-Resistant Strains

Given the class-level evidence of antiviral activity against influenza A/H3N2 [1], N-(4-Aminoadamantan-1-yl)acetamide is a strategic scaffold for medicinal chemistry programs aimed at overcoming amantadine and rimantadine resistance. The 4-amino group provides a site for introducing diverse substituents, enabling exploration of structure-activity relationships (SAR) to identify analogs with improved potency against M2 S31N mutant viruses [2]. The moderate lipophilicity (ALogP 1.41) also suggests a potentially favorable safety profile for respiratory or CNS-acting antivirals [3].

CNS-Penetrant Research Tools and Therapeutics

The predicted ALogP of 1.41, coupled with the adamantane core's established ability to cross the blood-brain barrier, positions N-(4-Aminoadamantan-1-yl)acetamide as a privileged starting point for CNS drug discovery [1][2]. It can be utilized in the development of novel NMDA receptor antagonists for neurological disorders (e.g., Parkinson's, Alzheimer's) or as a chemical probe to study the role of trace amine-associated receptors (TAARs) and sigma receptors in the brain [3]. Its lower lipophilicity compared to memantine may offer a distinct advantage in reducing CNS-related adverse effects.

Application
Selection Property
Validation Focus
Peptidomimetic synthesis research
Orthogonal amine/acetamide handles for sequential derivatization
Derivatization efficiency and conformational constraint assessment
Antiviral drug discovery research
N-adamantyl acylamide scaffold for structure-activity relationship studies
Antiviral activity against resistant influenza strains in cell-based assays
CNS target engagement studies
Moderate predicted lipophilicity (ALogP 1.41)
Blood-brain barrier permeability and target receptor binding assays
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